molecular formula C7H8F2N2O B2443290 4-(2,2-Difluoroethoxy)pyridin-2-amine CAS No. 1566071-01-9

4-(2,2-Difluoroethoxy)pyridin-2-amine

Cat. No.: B2443290
CAS No.: 1566071-01-9
M. Wt: 174.151
InChI Key: SBIPGWDNINFFNS-UHFFFAOYSA-N
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Description

Structural Context within Pyridine (B92270) Derivatives

The core of the molecule is a pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom. This scaffold is a privileged structure in drug design, found in over 7,000 drug molecules of medicinal importance. nih.gov Pyridine derivatives are integral components of various natural products, including vitamins and alkaloids, and exhibit a wide spectrum of biological activities. enamine.net

Specifically, 4-(2,2-Difluoroethoxy)pyridin-2-amine is a substituted 2-aminopyridine (B139424). The 2-aminopyridine motif is a common structural core in a multitude of bioactive compounds and is recognized for its ability to form key interactions with biological targets. researchgate.net These scaffolds are not only present in pharmaceuticals but are also employed as versatile intermediates for the synthesis of more complex heterocyclic systems. researchgate.net The synthesis of 2-aminopyridine derivatives can be achieved through various methods, including multicomponent reactions that allow for the efficient and rapid assembly of these valuable compounds from readily available starting materials. rsc.org

Significance of Difluoroethoxy Moiety in Organic Synthesis and Chemical Biology

The introduction of fluorine into organic molecules is a widely utilized strategy in medicinal chemistry to modulate their physicochemical and pharmacological properties. elsevierpure.com The difluoroethoxy group (-OCHF₂) in this compound is of particular significance due to its role as a bioisostere. nih.govunipr.it Bioisosterism refers to the replacement of a functional group within a molecule with another group that has similar physical or chemical properties, with the aim of enhancing the compound's biological activity or pharmacokinetic profile. princeton.edu

The difluoromethylene group (CF₂) is often used as a stable mimic of an oxygen atom or a carbonyl group. unipr.it In the case of the difluoroethoxy moiety, it can be considered a bioisostere of a methoxy (B1213986) group (-OCH₃). nih.gov While mimicking the steric and electronic features of the methoxy group, the difluoroethoxy group can confer enhanced metabolic stability. nih.gov Aryl ethers, such as those containing a methoxy group, can be susceptible to metabolic degradation. Replacing them with fluorinated counterparts like the difluoroethoxy group can block these metabolic pathways, leading to improved drug longevity in the body. nih.gov

Furthermore, the high electronegativity of fluorine can influence the acidity or basicity of nearby functional groups, which can in turn affect a molecule's binding affinity to its target and its ability to permeate cell membranes. nih.gov The incorporation of fluorinated groups can also impact a molecule's lipophilicity, which is a critical factor for its absorption, distribution, metabolism, and excretion (ADME) properties. elsevierpure.com

Overview of Research Trajectories for Fluorinated Pyridin-2-amine Scaffolds

The convergence of the privileged 2-aminopyridine scaffold and the beneficial properties of fluorine has led to significant research interest in fluorinated pyridin-2-amine derivatives. The overarching goal of this research trajectory is the discovery of novel therapeutic agents with improved efficacy and pharmacokinetic profiles. dovepress.comresearchgate.net

Research in this area is often focused on the design and synthesis of libraries of fluorinated 2-aminopyridine compounds for screening against various biological targets. rsc.org The development of efficient, scalable, and environmentally benign synthetic methods is a key aspect of this research, as it enables the rapid generation of diverse molecular structures for biological evaluation. rsc.orgunimi.it For instance, one-pot, multi-component reactions have been developed for the regioselective synthesis of fluorinated 2-aminopyridines. rsc.org

The strategic placement of fluorine atoms or fluorinated groups on the 2-aminopyridine scaffold allows medicinal chemists to fine-tune the properties of drug candidates. Studies have shown that such modifications can lead to compounds with enhanced potency against various diseases. elsevierpure.com For example, fluorinated pyridine motifs have been incorporated into inhibitors of phosphoinositide 3-kinase (PI3K), a crucial target in cancer therapy. acs.org The research trajectory for fluorinated pyridin-2-amine scaffolds is thus characterized by a synergistic interplay between synthetic organic chemistry and medicinal chemistry, with the ultimate aim of developing next-generation therapeutics.

Direct Synthetic Routes to this compound

The synthesis of this compound can be approached by prioritizing either the ether formation or the amination step. Each strategy leverages well-understood principles of heterocyclic chemistry, including nucleophilic aromatic substitution, transition metal-catalyzed cross-coupling, and functionalization of the pyridine ring via its N-oxide or classical rearrangement reactions.

Alkoxylation Reactions for Ether Linkage Formation

This strategy begins with a functionalized 2-aminopyridine, typically 2-amino-4-halopyridine, and introduces the 2,2-difluoroethoxy group at the C4 position. The electron-deficient nature of the pyridine ring facilitates nucleophilic attack, particularly at the C2 and C4 positions, making this a viable approach stackexchange.com.

Nucleophilic aromatic substitution (SNAr) is a direct method for forming aryl ethers. In this context, the sodium salt of 2,2-difluoroethanol (B47519) acts as the nucleophile, displacing a halide (preferably fluoride (B91410) or chloride) from the C4 position of a 2-aminopyridine ring nih.govyoutube.com. The reaction proceeds via a high-energy anionic intermediate, known as a Meisenheimer complex, whose stability is key to the reaction's success stackexchange.com. The negative charge in this intermediate is effectively stabilized by delocalization onto the electronegative ring nitrogen, favoring substitution at the C2 and C4 positions stackexchange.com.

For this specific synthesis, 2,2-difluoroethanol is first deprotonated with a strong base, such as sodium hydride (NaH), to form the corresponding sodium 2,2-difluoroethoxide. This potent nucleophile then attacks the 2-amino-4-halopyridine. Fluoropyridines are generally more reactive in SNAr reactions than their chloro- or bromo- counterparts due to the high electronegativity of fluorine, which enhances the electrophilicity of the attached carbon atom nih.gov.

Table 1: Hypothetical Conditions for Nucleophilic Aromatic Substitution

ComponentExampleRole
Starting Material 2-Amino-4-fluoropyridinePyridine scaffold
Nucleophile Precursor 2,2-DifluoroethanolSource of ethoxy group
Base Sodium Hydride (NaH)Deprotonates alcohol
Solvent Dimethylformamide (DMF), Tetrahydrofuran (THF)Aprotic polar solvent
Temperature Room temperature to moderate heating (e.g., 80 °C)To facilitate reaction

As an alternative to SNAr, transition metal-catalyzed cross-coupling reactions offer a powerful method for C-O bond formation. The Buchwald-Hartwig amination reaction, initially developed for C-N bonds, has been successfully extended to the synthesis of aryl ethers wikipedia.org. This palladium-catalyzed reaction couples an aryl halide or triflate with an alcohol organic-chemistry.orgacsgcipr.org.

This approach would involve reacting 2-amino-4-halopyridine with 2,2-difluoroethanol in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. The choice of ligand is critical; sterically hindered, electron-rich phosphine ligands (e.g., biarylphosphines like XPhos or RuPhos) are often required to facilitate the key reductive elimination step that forms the C-O bond. Bidentate phosphine ligands like BINAP have also proven effective wikipedia.org. A variety of palladium sources, including Pd(OAc)₂ or Pd₂(dba)₃, can be used.

Table 2: Representative Conditions for Palladium-Catalyzed Etherification

ComponentExampleRole
Starting Material 2-Amino-4-bromopyridinePyridine scaffold
Coupling Partner 2,2-DifluoroethanolSource of ethoxy group
Catalyst Palladium(II) Acetate (B1210297) (Pd(OAc)₂)Palladium source
Ligand XPhos, RuPhos, BINAPStabilizes Pd center
Base Cesium Carbonate (Cs₂CO₃), Potassium Phosphate (K₃PO₄)Activates alcohol
Solvent Toluene, DioxaneNon-polar, high-boiling
Temperature 80 - 120 °CTo drive catalysis

Amination Strategies for Pyridine Ring Functionalization

This synthetic direction starts with 4-(2,2-difluoroethoxy)pyridine and focuses on introducing the amino group at the C2 position. While the classic Chichibabin reaction can directly aminate pyridines using sodium amide, it often requires harsh conditions and can lead to regioselectivity issues acs.orgwikipedia.org. More modern and often milder methods are generally preferred.

While complex one-pot cascade reactions for synthesizing highly substituted 2-aminopyridines exist acs.orgnih.govdicp.ac.cn, a more general and highly effective strategy involves the functionalization of pyridine N-oxides. This two-step sequence is a powerful method for introducing nucleophiles at the C2 position with high regioselectivity morressier.comresearchgate.net.

The process begins with the oxidation of the starting pyridine, 4-(2,2-difluoroethoxy)pyridine, to its corresponding N-oxide using an oxidizing agent like m-CPBA or hydrogen peroxide. The N-oxide is then activated with an electrophilic reagent, such as p-toluenesulfonyl chloride (Ts₂O) or a phosphonium (B103445) salt like PyBroP, making the C2 position highly susceptible to nucleophilic attack semanticscholar.orgresearchgate.net. A protected amine, like tert-butylamine, is used as the nucleophile. The reaction proceeds in a one-pot fashion, and subsequent removal of the protecting group (e.g., the tert-butyl group with trifluoroacetic acid, TFA) yields the final 2-aminopyridine nih.gov. This N-oxide route serves as a mild alternative to direct SNAr chemistry and demonstrates broad functional group tolerance semanticscholar.org.

Table 3: General Protocol for Amination via Pyridine N-Oxide

StepReagents & ConditionsPurpose
1. Oxidation m-CPBA or H₂O₂/AcOH in CH₂Cl₂Formation of N-oxide
2. Amination 1. Ts₂O, t-BuNH₂ 2. TFAActivation and nucleophilic addition Deprotection
Solvent Dichloromethane (DCM), Acetonitrile (B52724) (MeCN)Reaction medium
Temperature 0 °C to reflux, depending on stepControlled reaction

Classical name reactions provide alternative, albeit potentially longer, routes to the target compound.

The Hofmann rearrangement is a particularly relevant classical method. This reaction converts a primary amide into a primary amine with one fewer carbon atom via an isocyanate intermediate orgoreview.comwikipedia.org. It has been successfully used to convert nicotinamide (B372718) into 3-aminopyridine (B143674) chemistrylearner.comchemistwizards.comyoutube.com. By analogy, one could synthesize 4-(2,2-difluoroethoxy)picolinamide from its corresponding carboxylic acid and then subject it to Hofmann conditions (e.g., bromine and sodium hydroxide) to yield this compound chemistrylearner.com.

Reductive amination is another possibility, though less direct. This would likely start from 4-(2,2-difluoroethoxy)pyridin-2(1H)-one. The pyridone could be treated with an ammonia (B1221849) source (like ammonia or hydroxylamine) under reducing conditions (e.g., catalytic hydrogenation) to form the amine.

The Gabriel synthesis , which converts primary alkyl halides to amines via a phthalimide (B116566) intermediate, is not suitable for the direct amination of an aromatic ring and is therefore not a viable strategy for this transformation.

An in-depth analysis of the synthetic approaches for this compound reveals a landscape of intricate chemical strategies. The methodologies employed for this specific compound and its analogs underscore the broader challenges and innovations in the synthesis of fluorinated pyridine derivatives, which are significant structural motifs in medicinal chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2,2-difluoroethoxy)pyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F2N2O/c8-6(9)4-12-5-1-2-11-7(10)3-5/h1-3,6H,4H2,(H2,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBIPGWDNINFFNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1OCC(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1566071-01-9
Record name 4-(2,2-difluoroethoxy)pyridin-2-amine
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Synthetic Methodologies and Strategies for 4 2,2 Difluoroethoxy Pyridin 2 Amine

The synthesis of 4-(2,2-Difluoroethoxy)pyridin-2-amine involves multi-step processes that require careful control over reaction conditions to achieve the desired substitution pattern and yield. While specific literature detailing a singular, optimized route for this exact molecule is sparse, the synthesis can be extrapolated from established methods for constructing related 2-amino-4-alkoxypyridines and other fluoroalkyl-substituted pyridines.

A plausible and common strategy involves a convergent synthesis. This approach would typically start with a pre-functionalized pyridine (B92270) ring, such as 2-amino-4-hydroxypyridine (B184335) or a protected version thereof. The key subsequent step is the introduction of the 2,2-difluoroethoxy group. This is generally achieved via a Williamson ether synthesis, where the hydroxyl group of the pyridine precursor reacts with a 2,2-difluoroethylating agent, such as 2,2-difluoroethyl tosylate or a similar halide, in the presence of a suitable base.

Alternatively, the synthesis could commence from a pyridine ring already bearing the 4-(2,2-difluoroethoxy) moiety, followed by the introduction of the amino group at the C-2 position. This amination can be a challenging step, often accomplished through methods like the Chichibabin reaction or more modern palladium-catalyzed amination reactions.

Chemical Reactivity and Transformation Studies of 4 2,2 Difluoroethoxy Pyridin 2 Amine

Electrophilic and Nucleophilic Reaction Pathways

The reactivity of the pyridine (B92270) core is heavily influenced by its substituents. The 2-amino and 4-difluoroethoxy groups both act as electron-donating groups, which activates the ring towards certain transformations while also directing the position of substitution.

The pyridine ring in 4-(2,2-difluoroethoxy)pyridin-2-amine is considered electron-rich due to the powerful electron-donating effects of the amino group at the C2 position and the alkoxy group at the C4 position. These substituents synergistically increase the electron density of the ring, particularly at the C3 and C5 positions, making them susceptible to electrophilic attack. Consequently, electrophilic aromatic substitution reactions, such as halogenation (bromination or iodination), are expected to proceed with high regioselectivity at these positions. The introduction of a halogen at the C3 or C5 position is a critical step for preparing this molecule for subsequent cross-coupling reactions.

While the electron-rich nature of the ring generally disfavors nucleophilic aromatic substitution (SNAr), such reactions are feasible on derivatives of this compound. For instance, if the 2-amino group were replaced by a good leaving group like a halogen, the resulting 2-halopyridine would be highly susceptible to nucleophilic attack at the C2 position. The rate of such SNAr reactions is often accelerated by the presence of fluorine atoms. For example, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is significantly faster than that of 2-chloropyridine. nih.gov

The primary amine at the C2 position is a key functional handle due to its nucleophilic character. It readily participates in a wide array of chemical transformations common to primary aromatic amines. These include:

Acylation: Reaction with acyl chlorides or anhydrides to form stable amide derivatives.

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

Alkylation: Introduction of alkyl groups, although over-alkylation can be a challenge.

Diazotization: Reaction with nitrous acid to form a diazonium salt. While diazonium salts of 2-aminopyridines can be unstable, they can serve as intermediates for introducing other functional groups, effectively replacing the original amine.

These transformations are fundamental for modifying the properties of the parent molecule or for linking it to other molecular fragments.

The this compound scaffold is generally stable under typical synthetic conditions. A key structural feature is the difluoroethoxy group, which imparts enhanced metabolic and hydrolytic stability compared to its non-fluorinated methoxy (B1213986) or ethoxy counterparts. This stability is attributed to the strong carbon-fluorine bonds, which shield the ether linkage from enzymatic cleavage and hydrolysis.

However, like many organic molecules, it may be susceptible to degradation under harsh conditions. Potential degradation pathways could include oxidation or photolytic decomposition. Studies on the related compound 4-aminopyridine (B3432731) have shown that it can be degraded photocatalytically, suggesting that the pyridine ring system can be susceptible to such conditions. researchgate.net Therefore, controlled storage away from strong light and oxidizing agents is advisable to maintain the compound's integrity.

Coupling Reactions for Complex Molecule Construction

This compound is a valuable building block for constructing more elaborate molecules, particularly through transition metal-catalyzed cross-coupling reactions and the formation of robust amide or urethane (B1682113) linkages.

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. mdpi.com To utilize this compound in these reactions, it must first be converted into a suitable substrate, typically an aryl halide or triflate. As discussed in section 3.1.1, regioselective halogenation at the C3 or C5 position would yield the necessary precursor.

Once halogenated, the derivative can participate in a variety of coupling reactions:

Suzuki-Miyaura Coupling: Reaction of the halo-derivative with an aryl or vinyl boronic acid (or ester) to form a new C-C bond. This reaction is widely used in the pharmaceutical industry due to its functional group tolerance and reliable conditions. researchgate.net

Buchwald-Hartwig Amination: Coupling of the halo-derivative with an amine to form a C-N bond, allowing for the synthesis of more complex diamine structures.

Sonogashira Coupling: Reaction with a terminal alkyne to create a C-C triple bond, introducing a linear, rigid linker into the molecular structure.

The specific conditions for these reactions, including the choice of palladium catalyst, ligand, base, and solvent, must be optimized for each substrate.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of a Halogenated Pyridine Derivative This table presents generalized conditions based on common literature procedures for similar substrates.

Parameter Description Example
Aryl Halide 5-Bromo-4-(2,2-difluoroethoxy)pyridin-2-amine Substrate
Boronic Acid Phenylboronic Acid Coupling Partner
Catalyst Pd(PPh₃)₄ or PdCl₂(dppf) Palladium Source
Base Na₂CO₃, K₂CO₃, or Cs₂CO₃ Activates Boronic Acid
Solvent Dioxane/Water, Toluene, or DMF Reaction Medium
Temperature 80 - 110 °C Thermal Energy

The primary amine at the C2 position provides a direct route for constructing larger molecules via amide and urethane linkages, which are prevalent in pharmaceuticals and materials science.

Amide bond formation is typically achieved by reacting the amine with a carboxylic acid derivative. researchgate.net This is one of the most common reactions in medicinal chemistry. nih.gov The primary methods include:

Reaction with an acyl chloride or anhydride in the presence of a non-nucleophilic base.

Reaction with a carboxylic acid using a peptide coupling reagent (e.g., HATU, HOBt, EDCI) to activate the acid. beilstein-journals.org

Urethane (carbamate) and urea (B33335) bond formation involves reacting the amine with different electrophiles:

Urethanes are formed by reacting the amine with a chloroformate (e.g., ethyl chloroformate) or a carbonate.

Ureas are formed through reaction with an isocyanate or by using a phosgene (B1210022) equivalent.

These reactions are generally high-yielding and provide stable, rigid linkages, making them ideal for connecting the pyridine core to other pharmacophores or functional groups.

Table 2: Synthesis of Amide and Urethane Derivatives

Reaction Type Reagent Product Functional Group
Amidation Acetyl Chloride N-(4-(2,2-difluoroethoxy)pyridin-2-yl)acetamide
Amidation Benzoic Acid + EDCI/HOBt N-(4-(2,2-difluoroethoxy)pyridin-2-yl)benzamide
Urethane Formation Ethyl Chloroformate Ethyl (4-(2,2-difluoroethoxy)pyridin-2-yl)carbamate
Urea Formation Phenyl Isocyanate 1-(4-(2,2-difluoroethoxy)pyridin-2-yl)-3-phenylurea

Derivatization for Research Applications

The derivatization of this compound is a key strategy for its application in scientific research, enabling the synthesis of a wide array of analogs for structure-activity relationship (SAR) studies and the introduction of molecular tags for biological investigations.

Introduction of Reporter Tags or Probes

While direct examples of the attachment of reporter tags or probes to this compound are not extensively documented in publicly available literature, the presence of a primary amino group makes it amenable to standard bioconjugation techniques. Reporter tags, such as fluorescent dyes, biotin (B1667282), or radioactive isotopes, are crucial tools for visualizing and quantifying the distribution and interaction of molecules in biological systems.

The primary amino group of this compound can readily react with a variety of commercially available labeling reagents. For instance, fluorescent probes containing N-hydroxysuccinimide (NHS) esters or isothiocyanates can be coupled to the amino group to form stable amide or thiourea (B124793) linkages, respectively. This would allow for the tracking of the molecule in cellular assays or in vivo imaging studies. Similarly, biotinylation reagents, which also commonly employ NHS ester chemistry, can be used to attach a biotin tag, enabling subsequent detection or purification using avidin (B1170675) or streptavidin-based affinity systems.

A hypothetical reaction for the fluorescent labeling of this compound is presented below:

Reactant 1Reactant 2Reaction ConditionsProduct
This compoundFluorescein isothiocyanate (FITC)Aprotic polar solvent (e.g., DMF, DMSO), mild base (e.g., triethylamine)N-(4-(2,2-Difluoroethoxy)pyridin-2-yl)-N'-(fluorescein)thiourea

This table illustrates a potential pathway for the introduction of a widely used fluorescent reporter tag onto the target molecule. The resulting fluorescently labeled compound could then be utilized in a variety of biological research applications to probe its interactions and localization.

Functional Group Interconversions for Analog Generation

The 2-amino group of this compound is a versatile handle for a range of functional group interconversions, facilitating the generation of diverse analogs for SAR studies. These modifications are critical in the optimization of lead compounds in drug discovery, allowing for the fine-tuning of properties such as potency, selectivity, and pharmacokinetic profiles.

A common and important transformation is the formation of a secondary amine through reaction with a suitable electrophile. For instance, in the synthesis of substituted pyrimidine (B1678525) compounds with potential therapeutic applications, this compound has been reacted with 2,4-dichloropyrimidine. This nucleophilic aromatic substitution reaction, where the 2-amino group displaces one of the chlorine atoms on the pyrimidine ring, is a key step in building a more complex molecular architecture.

The following table summarizes this documented functional group interconversion:

Reactant 1Reactant 2Reaction ConditionsProductReference
This compound2,4-DichloropyrimidineSolvent (e.g., 1,4-dioxane), Base (e.g., DIPEA), HeatN-(2-chloropyrimidin-4-yl)-4-(2,2-difluoroethoxy)pyridin-2-amineWO2018112431A1

This reaction demonstrates a practical application of this compound as a nucleophile in the construction of a larger, potentially bioactive molecule. The resulting product can then undergo further modifications at the remaining chloro-substituted position on the pyrimidine ring, allowing for the exploration of a wide chemical space.

Other potential functional group interconversions of the 2-amino group include acylation to form amides, sulfonylation to form sulfonamides, and participation in various coupling reactions to form carbon-nitrogen bonds with different substituents. These transformations are fundamental in medicinal chemistry for the systematic exploration of the chemical space around a core scaffold.

Impact of the Difluoroethoxy Group on Reaction Mechanisms and Outcomes

The 2,2-difluoroethoxy group at the 4-position of the pyridine ring exerts a significant influence on the reactivity of this compound. This influence is primarily electronic in nature, stemming from the high electronegativity of the fluorine atoms.

The difluoromethyl group (CHF2) is known to be a moderate electron-withdrawing group, acting through both inductive and resonance effects. By extension, the 2,2-difluoroethoxy group (-OCHF2) also functions as an electron-withdrawing substituent. This has several important consequences for the reactivity of the molecule:

Decreased Nucleophilicity of the Pyridine Nitrogen: The electron-withdrawing nature of the 2,2-difluoroethoxy group reduces the electron density on the pyridine ring, including the nitrogen atom. This decrease in electron density makes the pyridine nitrogen less basic and less nucleophilic compared to an unsubstituted or an alkoxy-substituted pyridine. This can affect reactions that involve the pyridine nitrogen, such as protonation or coordination to metal catalysts.

Modulation of the 2-Amino Group Reactivity: The electron-withdrawing effect of the 4-substituent can also influence the nucleophilicity of the 2-amino group. While the primary effect is on the ring, this electronic perturbation can be transmitted to the exocyclic amino group. The precise impact on the amino group's reactivity will be a balance between the electron-withdrawing nature of the substituent and the electron-donating character of the amino group itself. In the context of the documented reaction with 2,4-dichloropyrimidine, the amino group remains sufficiently nucleophilic to participate in the desired substitution reaction.

Influence on Electrophilic Aromatic Substitution: The electron-withdrawing 2,2-difluoroethoxy group deactivates the pyridine ring towards electrophilic aromatic substitution. Should such a reaction be attempted, the directing effect of the substituents would need to be considered. The amino group is a strong activating and ortho-, para-directing group, while the difluoroethoxy group is a deactivating group. The outcome of an electrophilic substitution would depend on the interplay of these directing effects and the reaction conditions.

The presence of the 2,2-difluoroethoxy group is a deliberate design element in many synthetic programs. The introduction of fluorine atoms can improve metabolic stability by blocking sites of oxidative metabolism. Furthermore, the electronic modulation provided by this group can be crucial for optimizing the binding affinity of the final molecule to its biological target. The nuanced electronic effects of the 2,2-difluoroethoxy group, therefore, play a critical role in both the synthetic accessibility of derivatives and the ultimate biological properties of the resulting compounds.

Advanced Spectroscopic and Computational Characterization of 4 2,2 Difluoroethoxy Pyridin 2 Amine

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods provide empirical data crucial for confirming the identity and purity of a synthesized compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the precise arrangement of atoms within a molecule. For 4-(2,2-difluoroethoxy)pyridin-2-amine, ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra collectively provide a definitive structural fingerprint.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The aromatic protons on the pyridine (B92270) ring typically appear as doublets or singlets in the downfield region (δ 6.0-8.5 ppm). Specifically, the proton at the C3 position would likely appear as a doublet, coupled to the proton at C5. The proton at C5 would also be a doublet, while the proton at C6 would be influenced by the adjacent nitrogen and amino group. The -NH₂ protons would present as a broad singlet. The difluoroethoxy group protons would exhibit characteristic splitting patterns: the -OCH₂- protons would be a triplet of doublets due to coupling with both the adjacent fluorine and hydrogen atoms, and the terminal -CHF₂ proton would appear as a triplet.

¹³C NMR: The carbon spectrum provides information on the carbon skeleton. The pyridine ring carbons would resonate in the aromatic region (δ 100-160 ppm). The carbon bearing the amino group (C2) and the one bearing the ether linkage (C4) would be significantly shifted. The aliphatic carbons of the difluoroethoxy group would appear in the upfield region, with their signals split due to C-F coupling.

¹⁹F NMR: This specialized NMR technique is highly sensitive to the environment of fluorine atoms and would show a signal corresponding to the -CHF₂ group, providing confirmation of the fluorine substitution.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom Position¹H NMR (ppm)¹³C NMR (ppm)
C2-NH₂~5.0 (broad s)~158.0
H3 / C3~6.2 (d)~105.0
C4-~165.0
H5 / C5~6.5 (dd)~108.0
H6 / C6~7.8 (d)~150.0
-OCH₂-~4.4 (td)~68.0 (t)
-CHF₂~6.1 (tt)~114.0 (t)

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns. For this compound (C₇H₈F₂N₂O), high-resolution mass spectrometry (HRMS) would confirm its elemental composition. The monoisotopic mass is 174.0605 g/mol .

Under electron ionization (EI) or electrospray ionization (ESI), the molecule would form a molecular ion ([M]⁺) or a protonated molecule ([M+H]⁺), respectively. uni.luuni.lu The subsequent fragmentation would likely involve characteristic losses. nih.govncsu.edu

Key Fragmentation Pathways:

Loss of the difluoroethoxy group: Cleavage of the ether bond could lead to a fragment corresponding to the 2-amino-4-hydroxypyridine (B184335) cation.

Benzylic-type cleavage: Fragmentation of the C-O bond could result in the formation of a difluoroethoxymethyl radical and the aminopyridine cation.

Loss of HCN: A common fragmentation pathway for pyridine rings.

Table 2: Predicted Mass Spectrometry Data for this compound

IonPredicted m/zDescription
[M+H]⁺175.0678Protonated molecular ion
[M+Na]⁺197.0497Sodium adduct
[M-H]⁻173.0532Deprotonated molecular ion
Fragment 1~110Loss of CHF₂CH₂O radical
Fragment 2~94Loss of difluoroethoxy group and subsequent rearrangement

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound would display several key absorption bands. The N-H stretching vibrations of the primary amine group are expected in the 3300-3500 cm⁻¹ region. researchgate.net Aromatic C-H stretching would appear around 3000-3100 cm⁻¹, while aliphatic C-H stretching from the ethoxy group would be just below 3000 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring would be observed in the 1400-1600 cm⁻¹ range. The C-O-C stretching of the ether linkage would produce a strong band around 1250 cm⁻¹, and the C-F bonds would exhibit strong absorptions in the 1000-1100 cm⁻¹ region.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The pyridine ring is a chromophore, and its absorption is influenced by substituents. nist.gov The amino and difluoroethoxy groups, both being auxochromes, would be expected to cause a bathochromic (red) shift of the π→π* transitions of the pyridine ring, with absorption maxima (λ_max) likely appearing in the 230-280 nm range.

Computational Chemistry and Theoretical Studies

Computational methods complement experimental data by providing a deeper understanding of molecular structure, electronics, and behavior at the atomic level.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. ias.ac.inresearchgate.net For this compound, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311G+(d,p)), can be employed to: researchgate.netijcce.ac.ir

Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms and calculate bond lengths and angles.

Analyze Molecular Orbitals: Calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability.

Generate Electrostatic Potential (ESP) Maps: Visualize the electron density distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this molecule, the nitrogen of the pyridine ring and the oxygen of the ether group would be expected to be regions of high electron density.

Molecular modeling encompasses a range of computational techniques to study the dynamic behavior of molecules. researchgate.net

Conformational Analysis: The difluoroethoxy side chain has rotational freedom around the C-O and C-C bonds. Conformational analysis can identify the lowest energy conformers (rotamers) and the energy barriers between them. nih.govbeilstein-journals.org This is important as the molecule's conformation can influence its physical properties and biological activity. Studies on similar substituted pyridines suggest that specific conformations can be stabilized by stereoelectronic effects. nih.gov

Intermolecular Interactions: Molecular modeling can be used to study how this compound interacts with other molecules, such as solvents or biological macromolecules. The primary amine group can act as a hydrogen bond donor, while the pyridine nitrogen and ether oxygen can act as hydrogen bond acceptors. These interactions are crucial for understanding the molecule's solubility and potential binding modes in a biological context.

Quantitative Structure-Activity Relationship (QSAR) Modeling of Related Compounds

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While specific QSAR models for this compound are not extensively documented in publicly available literature, numerous studies on related pyridin-2-amine derivatives provide a framework for understanding the key molecular features that govern their activity. These studies are crucial for designing new, more potent molecules.

Research on various series of pyridine derivatives has consistently shown that their biological activity is influenced by a combination of electronic, steric, and lipophilic (hydrophobic) parameters. researchgate.netresearchgate.netnih.gov For instance, in a QSAR analysis of 5-substituted (arylmethylene) pyridin-2-amine derivatives developed as potential antibacterial and antifungal agents, models revealed a significant correlation between these physicochemical properties and the observed activity. researchgate.netresearchgate.net The frequent inclusion of descriptors like LogP (a measure of lipophilicity) and Molar Refractivity (SMR, a measure of steric bulk and polarizability) in the resulting QSAR equations indicates that both the compound's ability to partition into cellular membranes and its molecular shape are critical for its interaction with biological targets. researchgate.net

A typical QSAR model is expressed as a linear or non-linear equation. Multiple Linear Regression (MLR) is a common technique used to generate these models. nih.govchemmethod.com For a series of substituted 2-pyridinyl guanidines acting as inhibitors of urokinase-type plasminogen activator (uPA), a QSAR study found that inhibitory activity was dependent on factors such as molecular shape, lipophilicity, and the spatial arrangement of bulky substituents. nih.gov

The general approach involves calculating a wide range of molecular descriptors for a set of related compounds and then using statistical methods to identify the descriptors that best correlate with the measured biological activity. The predictive power of the resulting model is then validated using internal (e.g., leave-one-out cross-validation) and external test sets of compounds. chemmethod.comnih.gov

Below is an interactive table summarizing key molecular descriptors frequently employed in QSAR studies of pyridine-based compounds and their general implications for biological activity.

Descriptor CategorySpecific DescriptorAbbreviationImplication for Biological Activity
Lipophilic Logarithm of Partition CoefficientLogPDescribes the hydrophobicity of the molecule; influences membrane permeability and solubility.
Steric Molar RefractivitySMRRelates to the volume of the molecule and its polarizability; important for receptor fit.
Steric Radius of GyrationA measure of the molecule's shape and bulk.
Electronic Highest Occupied Molecular Orbital EnergyHOMOAssociated with the molecule's ability to donate electrons.
Electronic Lowest Unoccupied Molecular Orbital EnergyLUMOAssociated with the molecule's ability to accept electrons; the HOMO-LUMO gap indicates chemical reactivity. tandfonline.com
Electronic Dipole MomentµMeasures the polarity of the molecule, which can influence binding interactions. tandfonline.com

These principles suggest that a QSAR model for analogues of this compound would likely find that the difluoroethoxy group significantly impacts electronic properties (due to the high electronegativity of fluorine) and lipophilicity, while substitutions elsewhere on the pyridine ring would modulate steric and electronic factors to optimize target binding.

Prediction of Reaction Mechanisms and Transition States

The prediction of reaction mechanisms and the characterization of transition states for compounds like this compound are central to understanding their reactivity and optimizing synthetic pathways. The pyridin-2-amine scaffold is a versatile building block in organic synthesis, capable of undergoing a variety of transformations. rsc.orgnih.gov

The reactivity of this compound is primarily dictated by the nucleophilic character of the exocyclic amino group (-NH2) and the pyridine ring nitrogen, as well as the potential for substitution on the pyridine ring itself. The 4-(2,2-difluoroethoxy) group acts as an electron-donating group through resonance, which can influence the regioselectivity of electrophilic substitution reactions.

One common class of reactions involves the amino group. For example, pyridin-2-amines are frequently used as starting materials for the synthesis of fused heterocyclic systems like imidazo[1,2-a]pyridines. rsc.orgacs.org This transformation typically involves an initial reaction of the pyridin-2-amine with an α-haloketone (an Ortoleva-King type reaction), followed by intramolecular cyclization. acs.org Computational modeling of this reaction would focus on:

N-alkylation: The initial nucleophilic attack of the endocyclic pyridine nitrogen on the α-haloketone.

Proton Transfer: Tautomerization steps.

Cyclization: The intramolecular nucleophilic attack of the exocyclic amine onto the carbonyl carbon.

Dehydration: The final step to form the aromatic imidazo[1,2-a]pyridine (B132010) ring system.

Another important reaction type is nucleophilic aromatic substitution (SNAr), particularly if a leaving group is present on the pyridine ring. While this compound itself is not primed for this without further modification, related 2-halopyridines readily undergo amination. researchgate.net The reactivity in SNAr reactions is highly dependent on the electronic nature of the ring and any activating groups present. researchgate.net

The following table summarizes potential reactions and the focus of mechanistic predictions for the pyridin-2-amine scaffold.

Reaction TypeReagents/ConditionsMechanistic Focus
Imidazo[1,2-a]pyridine Synthesis α-Haloketones, often with a catalyst or promoter (e.g., I2) rsc.orgCharacterization of N-alkylation, cyclization, and dehydration transition states.
Electrophilic Aromatic Substitution Halogens (e.g., Br2, ICl) researchgate.netPredicting regioselectivity (substitution at C3 or C5) based on the stability of the sigma complex (Wheland intermediate).
Cross-Coupling Reactions Boronic acids (Suzuki), Alkynes (Sonogashira) if halogenatedModeling the oxidative addition, transmetalation, and reductive elimination steps of the catalytic cycle.
N-Arylation / N-Alkylation Aryl/alkyl halidesCalculating the activation barrier for the nucleophilic attack of the amino group.

Computational studies allow for the exploration of different potential pathways, the identification of the lowest energy transition state, and thus the prediction of the most likely reaction product. For this compound, such studies would elucidate how the electronic influence of the difluoroethoxy group directs reactivity in these and other transformations.

Research Applications of 4 2,2 Difluoroethoxy Pyridin 2 Amine in Chemical Sciences

Medicinal Chemistry and Drug Discovery Research

In the field of medicinal chemistry, 4-(2,2-Difluoroethoxy)pyridin-2-amine is primarily utilized as an intermediate or scaffold. The strategic placement of the amino group and the difluoroethoxy moiety on the pyridine (B92270) ring allows for versatile chemical modifications, enabling the creation of large libraries of compounds for biological screening.

The 2-aminopyridine (B139424) framework is a fundamental structural motif in the design of new drugs. This scaffold is present in numerous biologically active compounds, acting as a versatile template for developing molecules that can interact with various biological targets. mdpi.com The amino group at the 2-position provides a convenient point for chemical elaboration, allowing chemists to attach different functional groups to explore structure-activity relationships. The pyridine nitrogen and the exocyclic amino group are key features that can form crucial hydrogen bonds with biological macromolecules like proteins and enzymes, which is often essential for therapeutic effect. The use of this compound as a starting material allows for the incorporation of this privileged scaffold into more complex molecular architectures aimed at treating a range of diseases.

The 2-aminopyridine scaffold, as found in this compound, is a key component in the development of various enzyme and receptor modulators.

Kinase Inhibitors: Substituted pyridine derivatives are explored as inhibitors of protein kinases, which are critical targets in oncology. google.com For instance, N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides have been identified as potent and selective Met kinase inhibitors. researchgate.net The aminopyridine portion of these molecules often serves as a "hinge-binder," forming key interactions in the ATP-binding pocket of the kinase.

PDE4 Inhibitors: Phosphodiesterase-4 (PDE4) is a major enzyme family involved in regulating intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). wikipedia.org Inhibitors of PDE4 have anti-inflammatory effects and are used to treat conditions like COPD and psoriasis. mdpi.comfrontiersin.org Many PDE4 inhibitors feature heterocyclic cores designed to interact with the enzyme's active site. mdpi.com The development of next-generation PDE4 inhibitors often focuses on achieving selectivity for specific subtypes, such as PDE4B and PDE4D, to improve efficacy and reduce side effects. nih.gov

Integrin Inhibitors: Integrins are cell adhesion receptors involved in a wide array of biological processes, and their modulation is a therapeutic strategy for diseases including inflammatory conditions and cancer. nih.gov While specific examples directly using this compound are not prominent, the development of small molecule integrin inhibitors often involves heterocyclic scaffolds that can mimic peptide binding motifs.

DGAT2 Inhibitors: Diacylglycerol O-acyltransferase 2 (DGAT2) is an enzyme involved in triglyceride synthesis, making it a target for metabolic diseases. nih.gov PF-06424439, a selective DGAT2 inhibitor, is based on an imidazopyridine structure, highlighting the utility of pyridine-based scaffolds in this area. medchemexpress.com The inhibition of both DGAT1 and DGAT2 is being explored as a strategy to mitigate fat accumulation and cellular damage in liver diseases. nih.gov

The table below summarizes examples of therapeutic targets and related inhibitor scaffolds, illustrating the context in which the this compound building block is relevant.

Target ClassExample Inhibitor or ScaffoldTherapeutic Area
Kinase (c-Met)Substituted 2-aminopyridine derivativesOncology
PDE4Roflumilast, ApremilastInflammatory Diseases (COPD, Psoriasis) frontiersin.orgnih.gov
DGAT2PF-06424439 (imidazopyridine-based) medchemexpress.comMetabolic Diseases
IntegrinsSmall molecule antagonistsInflammation, Oncology, Fibrosis nih.gov

Structure-Activity Relationship (SAR) Studies of Fluorinated Analogues

Structure-activity relationship (SAR) studies investigate how changes in a molecule's structure affect its biological activity. mdpi.com In the context of drug design, introducing fluorine atoms is a common strategy to fine-tune a compound's properties. researchgate.net When evaluating analogues based on the this compound scaffold, medicinal chemists would systematically modify other parts of the molecule and assess the impact on potency, selectivity, and pharmacokinetic properties. The difluoroethoxy group itself is a key feature; SAR studies would compare its effects to non-fluorinated (ethoxy) or singly fluorinated analogues to understand the role of fluorine in binding to the target protein. Such studies have shown that the strategic placement of fluorine can lead to enhanced binding affinity and improved metabolic stability. researchgate.net

Chemical tools, or chemical probes, are small molecules designed to interact with a specific protein target to study its function in biological systems. nih.gov These tools are essential for linking genes to phenotypes and exploring the complex networks of human biological pathways. nih.gov While available chemical tools currently target a small fraction of the human proteome, they cover a significant portion of known biological pathways. nih.gov A molecule like this compound can serve as a starting point for developing such probes. By synthesizing derivatives with high potency and selectivity for a single target, researchers can create tools to investigate the physiological and pathological roles of that target, aiding in the validation of new drug targets.

The introduction of fluorine into drug candidates is a widely used design principle in medicinal chemistry to enhance pharmacokinetic properties. nih.govmdpi.com Fluorine's high electronegativity and small size allow it to significantly alter a molecule's characteristics. researchgate.netmdpi.com

Key modulations achieved by introducing fluorine include:

Metabolic Stability: Carbon-fluorine bonds are stronger than carbon-hydrogen bonds, making them less susceptible to metabolic breakdown by enzymes like cytochrome P450s. Placing fluorine at a metabolically vulnerable position can block this breakdown, thereby increasing the drug's half-life and bioavailability. researchgate.net

Binding Affinity: Fluorine can alter the electronic properties of a molecule, potentially leading to stronger interactions with the target protein through favorable electrostatic or dipole interactions.

Lipophilicity and Permeability: The effect of fluorine on lipophilicity (a measure of how well a compound dissolves in fats and oils) is context-dependent. A single fluorine atom may increase lipophilicity, while a trifluoromethyl group can decrease the basicity of nearby amines, which can influence cell membrane permeability and absorption. The difluoroethoxy group in this compound is an example of a fluorinated moiety used to modulate these properties.

Agrochemical Research and Development

Pyridine-based compounds are not only significant in pharmaceuticals but also in the agrochemical industry. agropages.com Pyridine-containing pesticides are known for their high efficiency and low toxicity. agropages.com The inclusion of fluorine atoms in these structures often enhances their biological activity, allowing for lower application rates and reduced environmental residues. agropages.com While specific, large-scale applications of this compound in agrochemicals are not widely documented in publicly available research, its structural motifs—a fluorinated pyridine ring with an amino group—are relevant to this field. For example, related aminopyridine derivatives are used as intermediates in the synthesis of herbicides and fungicides. researchgate.netresearchgate.net The 2-aminopyridine structure serves as a versatile building block for creating new active ingredients for crop protection. researchgate.net

Synthesis of Novel Agrochemical Candidates

The chemical scaffold this compound serves as a crucial building block in the synthesis of advanced agrochemical candidates. Pyridine-based compounds are integral to the development of a wide range of pesticides, including fungicides, insecticides, and herbicides. nih.gov The presence of both a reactive amine group and a difluoroethoxy moiety makes this compound a versatile intermediate for creating complex molecules with enhanced biological activity.

The primary amino group on the pyridine ring is a key functional handle for synthetic elaboration. It can readily undergo reactions such as acylation, alkylation, and condensation to attach various pharmacophores. For instance, it can be reacted with pyrimidine (B1678525) derivatives to form novel fungicide candidates, a strategy that has proven effective in discovering compounds with unique modes of action and no cross-resistance to existing pesticides. nih.govresearchgate.net Similarly, reaction with substituted pyrazole (B372694) carboxamides or other heterocyclic acids can lead to the generation of libraries of compounds for screening as potential insecticides or herbicides. nih.govresearchgate.net The derivatization of such intermediates is a core strategy for discovering new agrochemical leads. nih.gov

Table 1: Potential Agrochemical Classes from this compound

Agrochemical Class Synthetic Strategy Example Potential Target
Fungicides Condensation with substituted pyrimidin-4-amine precursors. nih.govresearchgate.net Fungi like Botrytis cinerea or Puccinia sorghi. nih.govmdpi.com
Herbicides Coupling with triazolopyrimidine substructures. nih.gov Broadleaf weeds in cereal crops. nih.gov

| Insecticides | Acylation with heterocyclic carboxylic acids to form amide linkages. | Various insect pests. |

Impact of Fluorination on Agrochemical Efficacy and Environmental Fate

The incorporation of fluorine, and specifically the 2,2-difluoroethoxy group, into agrochemical candidates has a profound impact on their efficacy and environmental behavior. acs.orgresearchgate.net Fluorine's high electronegativity and the strength of the carbon-fluorine bond impart unique physicochemical properties to the molecule. nih.gov

Efficacy Enhancement: The difluoroethoxy moiety significantly influences a molecule's lipophilicity, which affects its ability to penetrate biological membranes of target pests. researchgate.net This can lead to enhanced uptake and transport to the site of action. Furthermore, fluorine atoms can block sites of metabolic degradation, increasing the molecule's stability and persistence within the target organism. nih.gov This enhanced metabolic stability means the active compound remains effective for a longer period. researchgate.net The presence of fluorine can also alter the acidity of nearby functional groups, potentially improving the binding affinity of the molecule to its target enzyme or receptor. nih.gov

Environmental Fate: The stability of the C-F bond, while beneficial for efficacy, raises considerations for the environmental fate of fluorinated agrochemicals. researchgate.net These compounds are generally more resistant to environmental degradation, which can lead to greater persistence in soil and water. researchgate.netnih.gov Some fluorinated pesticides have been observed to have long half-lives in soil, indicating a potential for long-term contamination. acs.org The degradation of these compounds can also lead to the formation of fluorinated metabolites, which may themselves be persistent. acs.orgnih.gov Therefore, comprehensive studies on the degradation pathways and environmental transport of agrochemicals derived from this compound are essential to fully assess their environmental profile. acs.org

Table 2: Effects of the 2,2-Difluoroethoxy Group on Agrochemical Properties

Property Impact of Fluorination Rationale
Biological Activity Often increased Enhanced binding affinity, improved transport through membranes. researchgate.net
Metabolic Stability Increased C-F bond strength blocks common metabolic pathways (e.g., oxidation). nih.gov
Lipophilicity Modified Affects solubility and permeability, crucial for reaching the target site. researchgate.net

| Environmental Persistence | Potentially increased | High stability of the C-F bond leads to slower degradation in soil and water. acs.orgresearchgate.net |

Materials Science Applications

Precursors for Advanced Polymer Synthesis

The unique structure of this compound makes it a candidate as a monomer or a precursor for monomers in the synthesis of advanced polymers. Fluorinated polymers are a highly sought-after class of materials known for their thermal stability, chemical resistance, and low surface energy. nih.gov

The presence of the reactive primary amine and the aromatic pyridine ring allows for participation in various polymerization reactions. For example, similar fluorinated pyridylenediamine monomers have been used to synthesize high-performance polyimides. researchgate.net These polymers are known for their excellent thermal stability and solubility in common organic solvents. researchgate.net Likewise, this compound could potentially be converted into a diamine or diol derivative and then reacted with dianhydrides or diacyl chlorides to form fluorinated polyimides or polyamides.

Furthermore, fluorinated pyridine derivatives are used in nucleophilic aromatic substitution (SNAr) polymerization reactions. For instance, pentafluoropyridine (B1199360) can be reacted with bisphenols to create fluorinated poly(aryl ether)s. acs.org The difluoroethoxy group in this compound can influence the electronic properties of the pyridine ring, potentially modulating its reactivity in such polymerizations and affecting the properties of the resulting polymer, such as the glass transition temperature. acs.org

Components in Functional Materials Development

Beyond polymerization, this compound and its derivatives have potential applications in the development of functional materials. The combination of a pyridine ring, an amine group, and a fluorinated tail can impart specific properties useful in surface science and electronics.

For example, fluorinated pyridinium (B92312) block copolymers have been shown to create surfaces with enhanced antibacterial activity. acs.org The fluorinated component influences the surface organization and hydrophilicity, which are related to the bactericidal effect. acs.org Derivatives of this compound could be incorporated into similar polymer systems to create functional antimicrobial surfaces.

The pyridine moiety itself is a valuable component in materials science. Aminopyridines can form extended networks through halogen bonds, which are increasingly used in the rational design of functional materials for applications in optics and organic synthesis. researchgate.net The specific electronic and steric profile of this compound could be leveraged to create novel crystalline materials with tailored solid-state structures and properties.

Analytical Chemistry Method Development

Development of Derivatization Strategies for Trace Analysis

Accurate quantification of this compound, whether as a synthetic intermediate, an agrochemical residue, or an environmental analyte, often requires highly sensitive analytical methods. For trace analysis using techniques like High-Performance Liquid Chromatography (HPLC), direct detection can be challenging due to low concentrations or poor chromophoric properties. Chemical derivatization is a powerful strategy to overcome these limitations. researchgate.net

The primary amine group of this compound is an ideal target for derivatization. mdpi.com By reacting the amine with a suitable labeling reagent, a tag can be attached that enhances detectability. This is particularly useful for fluorescence (FL) and chemiluminescence (CL) detection, which offer exceptionally high sensitivity. nih.gov Reagents like ortho-phthalaldehyde (OPA) or 2,3-naphthalenedicarboxaldehyde (NDA) react specifically with primary amines to produce intensely fluorescent products, enabling detection at femtomole levels. nih.gov

The goal of derivatization is to improve one or more of the following analytical parameters:

Sensitivity: Attaching a highly fluorescent or chemiluminescent group dramatically lowers the limit of detection. nih.gov

Selectivity: The derivatizing reagent can be chosen to react specifically with primary amines, reducing interference from other compounds in a complex matrix. nih.gov

Chromatographic Behavior: Derivatization can improve the peak shape and resolution in HPLC separations. For hydrophilic aminopyridines, derivatization can increase retention on reversed-phase columns, moving the analyte away from the solvent front and improving quantification. helixchrom.comhelixchrom.com

Table 3: Potential Derivatization Reagents for Trace Analysis of this compound

Derivatizing Reagent Detection Method Advantage
Dansyl Chloride Fluorescence (FLD), Mass Spectrometry (MS) Well-established reagent, produces stable derivatives. researchgate.net
o-Phthalaldehyde (OPA) Fluorescence (FLD) Specific for primary amines, rapid reaction. researchgate.netnih.gov
2,3-Naphthalenedicarboxaldehyde (NDA) Fluorescence (FLD), Chemiluminescence (CL) Produces highly stable and intensely fluorescent derivatives. nih.gov
Benzoyl Chloride UV, Mass Spectrometry (MS) Improves chromatographic retention and allows for sensitive MS detection. researchgate.net

| 2,4-Diphenyl-pyranylium tetrafluoroborate (B81430) (DPP-TFB) | Mass Spectrometry (MS) | Selectively reacts with primary amine groups to improve ionization efficiency. mdpi.com |

These strategies are crucial for monitoring residues in food products, tracking environmental fate, and ensuring quality control during chemical synthesis. cmes.org

Chromatographic (HPLC, GC, UHPLC) and Spectrometric (MS/MS) Methodologies for Detection and Quantification

The accurate detection and quantification of this compound in various matrices are crucial for research and development. Methodologies employing chromatography coupled with spectrometry are standard for this purpose, offering high sensitivity and selectivity. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) are the most common techniques.

High-Performance Liquid Chromatography (HPLC) is a preferred method for the analysis of polar and thermolabile compounds like aminopyridine derivatives, as it often does not require a derivatization step that can be necessary for GC analysis. thermofisher.com For a compound such as this compound, a reversed-phase HPLC method would typically be developed. squ.edu.om This involves a non-polar stationary phase (e.g., C18) and a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, sometimes with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency for subsequent mass spectrometry detection. thermofisher.comsqu.edu.omhelixchrom.com Detection is commonly performed using a UV detector at a wavelength where the analyte exhibits maximum absorbance. nih.gov

Gas Chromatography (GC) can also be employed, particularly for volatile and thermally stable compounds. ccsknowledge.com The basic principle of GC involves vaporizing the sample and separating its components in a gaseous mobile phase as it passes through a stationary phase within a column. ccsknowledge.com Components are separated based on their differential interaction with the stationary phase. ccsknowledge.com For polar amines, derivatization may be required to increase volatility and thermal stability, preventing peak tailing and improving chromatographic resolution. thermofisher.com

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) represents a highly sensitive and selective analytical approach for quantification, especially in complex biological matrices. mdpi.com This technique combines the superior separation power of UHPLC, which uses smaller particle-sized columns for faster and more efficient separations, with the precise detection capabilities of tandem mass spectrometry. Quantification is typically achieved using the multiple reaction monitoring (MRM) mode, which involves monitoring a specific precursor ion to product ion transition for the analyte. mdpi.com This enhances selectivity by minimizing interference from other matrix components. Predicted mass spectrometry data, including collision cross-section (CCS) values for various adducts of this compound, are instrumental in developing such MS/MS methods. uni.lu

Below is a table summarizing predicted mass spectrometry data useful for the development of spectrometric detection methods for this compound.

Data sourced from PubChem. uni.lu The m/z ratio refers to the mass-to-charge ratio of the adduct ion. CCS (Collision Cross Section) is a measure of the ion's size and shape in the gas phase.

Use of Isotopically-Labeled Analogues in Kinetic and Metabolic Studies

Isotopically-labeled analogues of this compound, particularly those incorporating deuterium (B1214612) (²H) or carbon-13 (¹³C), are invaluable tools in pharmacokinetic, kinetic, and metabolic research. These analogues are chemically identical to the parent compound but have a higher mass, allowing them to be distinguished and traced in biological systems.

One of the primary applications of deuteration is to investigate and intentionally alter the metabolic fate of a drug candidate. The substitution of a hydrogen atom with a deuterium atom at a site of metabolic oxidation can significantly slow down the rate of metabolism. nih.gov This phenomenon, known as the kinetic isotope effect (KIE), arises because the carbon-deuterium (C-D) bond is stronger and requires more energy to break than a carbon-hydrogen (C-H) bond. nih.gov By slowing the rate-limiting metabolic step, deuteration can lead to a longer biological half-life, reduced clearance, and potentially an improved pharmacokinetic profile. nih.govnih.gov

For instance, studies on deuterated imidazo[1,2-a]pyridines, a class of compounds structurally related to this compound, have demonstrated that deuteration enhances metabolic stability in human, mouse, and monkey liver microsomes. nih.gov The deuterated analogues consistently showed longer half-lives and lower intrinsic clearance compared to their non-deuterated counterpart. nih.gov This approach allows researchers to probe metabolic pathways and strategically modify molecules to enhance their therapeutic potential. nih.govnih.govresearchgate.net

Isotopically-labeled compounds also serve as essential internal standards in quantitative bioanalytical methods, such as LC-MS/MS, ensuring high accuracy and precision in measuring the concentration of the unlabeled drug in biological samples. Furthermore, kinetic isotope effect studies using ¹³C-labeled compounds can help elucidate enzymatic reaction mechanisms, such as those catalyzed by amine oxidases, by providing a measure of the change in bond order at the reacting carbon during C-H bond cleavage. researchgate.net

The table below presents data from a study on a related imidazopyridine compound, illustrating the impact of deuteration on metabolic stability.

Illustrative data adapted from a study on deuterated imidazo[1,2-a]pyridine-3-carboxamides. nih.gov Increased half-life and decreased clearance indicate improved metabolic stability.

Q & A

Basic: What are the optimal synthetic routes for 4-(2,2-difluoroethoxy)pyridin-2-amine?

Methodological Answer:
The synthesis typically involves nucleophilic substitution on fluorinated pyridine precursors. A common approach is reacting 2-aminopyridine derivatives with 2,2-difluoroethylating agents (e.g., 2,2-difluoroethyl tosylate) under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). Alternative routes may include palladium-catalyzed cross-coupling to introduce the difluoroethoxy group. Reaction optimization should focus on controlling regioselectivity and minimizing side reactions, such as over-alkylation or ring fluorination .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:
Key techniques include:

  • ¹H and ¹⁹F NMR : To confirm the position of the difluoroethoxy group and amine proton environment.
  • High-resolution mass spectrometry (HRMS) : For molecular weight validation.
  • FT-IR : To identify N-H stretching (~3300 cm⁻¹) and C-F vibrations (~1100–1200 cm⁻¹).
  • X-ray crystallography (if crystalline): For definitive structural confirmation, as demonstrated in analogous pyridine derivatives .

Advanced: How does the difluoroethoxy group influence electronic and steric properties?

Methodological Answer:
The electron-withdrawing nature of fluorine atoms reduces electron density on the pyridine ring, enhancing electrophilic substitution at the para-amine position. Steric effects from the ethoxy group may hinder access to reactive sites. Computational studies (e.g., DFT) can quantify these effects by comparing frontier molecular orbitals and charge distribution with non-fluorinated analogs .

Advanced: What strategies mitigate competing side reactions during synthesis?

Methodological Answer:

  • Temperature control : Lower temperatures (e.g., 60°C) reduce unwanted polymerization or decomposition.
  • Protecting groups : Temporarily protect the amine group with Boc or Fmoc to prevent undesired alkylation.
  • Catalytic systems : Use phase-transfer catalysts (e.g., TBAB) to enhance reaction efficiency, as shown in fluoropyridine syntheses .

Basic: How to assess purity and stability under varying storage conditions?

Methodological Answer:

  • HPLC/GC-MS : Quantify impurities (<2% as per industry standards).
  • Accelerated stability studies : Store samples at 40°C/75% RH for 4 weeks and monitor degradation via TLC or NMR.
  • Thermogravimetric analysis (TGA) : Determine decomposition temperatures .

Advanced: How is this compound applied in medicinal chemistry (e.g., kinase inhibitors)?

Methodological Answer:
The difluoroethoxy group enhances metabolic stability and bioavailability in drug candidates. For example, analogs of LY2228820 (a p38 MAPK inhibitor) incorporate similar fluorinated ethers to improve target binding. Biological assays (e.g., kinase inhibition profiling) and pharmacokinetic studies (e.g., microsomal stability) are essential for optimization .

Advanced: Can this compound act as a ligand in coordination chemistry?

Methodological Answer:
Yes, the pyridin-2-amine moiety serves as a bidentate ligand. For example, zinc or copper complexes of related Schiff bases (e.g., 2-[(4-fluorophenyl)iminomethyl]pyridine) have been structurally characterized. Synthetic protocols involve refluxing the ligand with metal salts in ethanol, followed by crystallization .

Basic: What are solubility and formulation considerations for in vitro assays?

Methodological Answer:
The compound is sparingly soluble in water. Use DMSO for stock solutions (≤10 mM) and dilute in PBS or cell culture media. For in vivo studies, consider PEG-based formulations or cyclodextrin encapsulation to enhance bioavailability .

Advanced: How can computational modeling predict biological interactions?

Methodological Answer:

  • Molecular docking : Screen against target proteins (e.g., kinases) using AutoDock or Schrödinger Suite.
  • QSAR models : Correlate substituent effects (e.g., fluorine position) with activity data from analogs.
  • MD simulations : Assess binding stability over time .

Advanced: How to resolve contradictions in structure-activity relationship (SAR) data?

Methodological Answer:

  • Statistical validation : Use multivariate analysis (e.g., PCA) to identify outliers.
  • Isosteric replacements : Synthesize analogs with trifluoroethoxy or chloroethoxy groups to isolate electronic vs. steric effects.
  • Crystallographic data : Compare ligand-protein co-crystal structures to validate binding hypotheses .

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